molecular formula C13H13F3N2O3 B2482629 N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide CAS No. 1797870-72-4

N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide

Cat. No. B2482629
M. Wt: 302.253
InChI Key: OZOIBSYDYHYMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide, commonly known as TFB, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. TFB is a small molecule that binds to a specific protein, known as TRPM8, which is involved in various physiological processes.

Mechanism Of Action

TFB binds to a specific site on the TRPM8 protein, causing a conformational change that results in the activation of the protein. This activation leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The exact mechanism of how TRPM8 activation leads to its physiological effects is still being studied.

Biochemical And Physiological Effects

TFB has been shown to have various biochemical and physiological effects. Its activation of TRPM8 leads to the sensation of cold and the inhibition of pain. TFB has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, TFB has been shown to have an effect on thermoregulation, with its activation of TRPM8 leading to a decrease in body temperature.

Advantages And Limitations For Lab Experiments

TFB has several advantages for lab experiments. Its small size and specificity for TRPM8 make it a useful tool for studying the function of this protein. Additionally, TFB has been shown to have a high affinity for TRPM8, making it a potent activator of the protein. However, TFB also has limitations. Its potency and specificity for TRPM8 can make it difficult to study the downstream effects of TRPM8 activation, as these effects may be masked by the strong activation of the protein.

Future Directions

There are several future directions for the study of TFB. One potential direction is the investigation of its potential as a therapeutic target for various diseases. TFB has been shown to inhibit cancer cell proliferation, and further studies could investigate its potential as an anti-cancer agent. Additionally, TFB's effects on thermoregulation could be studied further, with the potential for its use in the treatment of fever. Finally, the downstream effects of TRPM8 activation could be further studied, with the potential for the development of new drugs that target these pathways.

Synthesis Methods

TFB can be synthesized using a multistep process starting from 2,4-difluoroaniline. The first step involves the reaction of 2,4-difluoroaniline with 2,2,2-trifluoroacetylacetone to form 2,4-difluoro-1-(2,2,2-trifluoroacetyl)aniline. This intermediate is then reacted with methyl vinyl ketone to form 2,4-difluoro-1-(2,2,2-trifluoroacetyl)-3-methoxybut-2-en-1-one. The final step involves the reaction of this intermediate with cyanogen bromide to form TFB.

Scientific Research Applications

TFB has been used as a pharmacological tool in various scientific research studies. It has been shown to selectively activate TRPM8, a protein that is involved in various physiological processes such as thermoregulation, pain sensation, and cancer cell proliferation. TFB has been used to study the role of TRPM8 in these processes and to investigate its potential as a therapeutic target.

properties

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3/c1-12(7-17,8-20-2)18-11(19)9-5-3-4-6-10(9)21-13(14,15)16/h3-6H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOIBSYDYHYMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide

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